molecular formula C11H8BrFN2O2S B5876400 N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide

N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B5876400
M. Wt: 331.16 g/mol
InChI Key: QEYMBOPQRYYMRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 5-bromopyridine-2-amine with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromopyridine and fluorobenzene moieties can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromopyridin-2-yl)-2-bromoacetamide: This compound features a similar bromopyridine moiety but with a different functional group.

    4-fluorobenzenesulfonamide: This compound shares the fluorobenzene moiety but lacks the bromopyridine group.

    N-(5-bromopyridin-2-yl)-N’-hydroxymethanimidamide: This compound contains the bromopyridine moiety and an amidine group.

Uniqueness

N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide is unique due to the combination of its bromopyridine and fluorobenzene moieties. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The presence of both electron-withdrawing and electron-donating groups in the molecule can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYMBOPQRYYMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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